5-(Trifluoromethyl)thiolane-3-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)thiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H7F3O2S. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making them valuable in various fields such as medicinal chemistry and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiolane-3-carboxylic acid typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction leads to the formation of trifluoromethyl-substituted hydroxysulfides, which can then undergo successive oxidation and dehydration reactions to yield the desired compound .
Industrial Production Methods: the use of trifluoromethyltrimethylsilane in large-scale reactions is a common approach in the synthesis of trifluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and 1,3-dipoles are commonly employed.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted cyclic unsaturated sulfones and various sulfur-containing derivatives .
Scientific Research Applications
5-(Trifluoromethyl)thiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in studying biochemical processes involving sulfur-containing heterocycles.
Medicine: Its enhanced lipophilicity and metabolic stability make it a potential candidate for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group increases the compound’s lipophilicity, facilitating its absorption and migration through biomembranes. This property also helps suppress potential side effects associated with metabolic processes .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
- 4-(Trifluoromethyl)thiazole-5-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)thiolane-3-carboxylic acid is unique due to its sulfur-containing heterocyclic structure. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and agrochemistry .
Properties
Molecular Formula |
C6H7F3O2S |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O2S/c7-6(8,9)4-1-3(2-12-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
JBXRFMLFTNIYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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